An In-Depth Technical Guide to 3-(2-Oxiranyl)tetrahydrofuran: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 3-(2-Oxiranyl)tetrahydrofuran: Structure, Properties, and Synthetic Utility
Abstract
3-(2-Oxiranyl)tetrahydrofuran, also known as 3-(oxiran-2-yl)oxolane, is a bifunctional heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Possessing both a stable tetrahydrofuran (THF) ring and a reactive oxirane (epoxide) moiety, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. The tetrahydrofuran scaffold is a prevalent feature in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to improve pharmacokinetic properties.[1][2] The strained epoxide ring provides a site for regioselective and stereoselective functionalization through nucleophilic ring-opening reactions. This guide provides a comprehensive analysis of the chemical structure, stereochemical considerations, predicted physicochemical properties, and core reactivity of 3-(2-Oxiranyl)tetrahydrofuran, offering field-proven insights for its application in research and drug development.
Molecular Structure and Stereochemistry
The fundamental structure of 3-(2-Oxiranyl)tetrahydrofuran consists of a saturated five-membered tetrahydrofuran ring substituted at the 3-position with an oxiranyl group. The presence of two stereogenic centers—one at the C3 position of the THF ring and the other at the C2' position of the oxirane ring—gives rise to four possible stereoisomers, existing as two pairs of enantiomers.
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(3R, 2'R)- and (3S, 2'S)-3-(2-Oxiranyl)tetrahydrofuran
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(3R, 2'S)- and (3S, 2'R)-3-(2-Oxiranyl)tetrahydrofuran
The spatial arrangement of these substituents is critical, as the diastereomeric and enantiomeric purity of the molecule will dictate the stereochemical outcome of subsequent reactions and ultimately influence the biological activity of its derivatives. The control of this stereochemistry is a key challenge in its synthesis.
Caption: General structure of 3-(2-Oxiranyl)tetrahydrofuran with stereocenters marked (*).
Physicochemical and Spectroscopic Properties
While specific experimental data for 3-(2-Oxiranyl)tetrahydrofuran is not widely published, its properties can be reliably predicted by analyzing its constituent functional groups. The molecule's character is a hybrid of the polar aprotic nature of the THF ring and the reactive electrophilicity of the epoxide.
Physical Properties (Predicted)
The physical properties are expected to be similar to substituted tetrahydrofurans like 3-hydroxytetrahydrofuran.[3]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₆H₁₀O₂ | - |
| Molecular Weight | 114.14 g/mol | - |
| Appearance | Colorless liquid | Based on similar small heterocyclic ethers.[4] |
| Boiling Point | ~180-200 °C | Higher than THF (66 °C) due to increased molecular weight and polarity. Similar to 3-hydroxytetrahydrofuran (179 °C).[3][5] |
| Density | ~1.1 g/mL | Slightly denser than water, similar to 3-hydroxytetrahydrofuran (1.087 g/cm³).[3] |
| Solubility | Miscible with water and common organic solvents | The two ether linkages and overall polarity suggest good solubility in a range of solvents. |
Spectroscopic Signatures (Predicted)
Spectroscopic analysis is essential for confirming the structure and purity of the compound. The expected spectral features are a composite of those for a 3-substituted THF and a terminal epoxide.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex due to overlapping signals and diastereotopicity. Key predicted chemical shifts (referenced to TMS) are:
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Oxirane Protons (C1' and C2'): Three distinct signals between δ 2.5-3.5 ppm. The geminal protons on C1' will appear as doublets of doublets, coupled to the proton on C2'. The C2' proton will be a multiplet.
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THF Ring Protons (C2, C3, C4, C5): A series of multiplets between δ 3.5-4.2 ppm for the protons adjacent to the ring oxygen (C2, C5) and between δ 1.8-2.5 ppm for the other ring protons (C3, C4). The C3 proton signal would be a key diagnostic multiplet.
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-
¹³C NMR Spectroscopy : The carbon spectrum should display six distinct signals:
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Oxirane Carbons: Two signals in the shielded region, approximately δ 45-55 ppm.
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THF Carbons: Four signals, with C2 and C5 appearing further downfield (δ ~65-75 ppm) due to the adjacent oxygen, and C3 and C4 appearing more upfield (δ ~25-40 ppm).
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-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.
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C-O-C Stretch (THF Ring): A strong, characteristic band around 1050-1150 cm⁻¹, typical for cyclic ethers.[6][7]
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C-O-C Stretch (Oxirane Ring): Asymmetric and symmetric ring "breathing" modes. Key bands are expected near 1250 cm⁻¹ (symmetric), 950-810 cm⁻¹ (asymmetric), and 880-750 cm⁻¹ (symmetric).[8] The peaks in the 950-750 cm⁻¹ region are often sharp and intense.[8]
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C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
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Mass Spectrometry (MS) : Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 114. Common fragmentation patterns for THF involve the loss of ethylene or formaldehyde, while epoxides can fragment in various ways.[9][10]
Synthesis and Availability
3-(2-Oxiranyl)tetrahydrofuran is not a commodity chemical and is typically prepared via multi-step synthesis. The most logical and field-proven approach involves the epoxidation of a suitable precursor, such as 3-vinyltetrahydrofuran.
Proposed Synthetic Pathway: Epoxidation
A robust method for creating the oxirane ring is the epoxidation of an alkene. The synthesis can be envisioned as a two-step process starting from a commercially available precursor.
Caption: Proposed synthetic workflow for 3-(2-Oxiranyl)tetrahydrofuran.
Exemplary Experimental Protocol: Epoxidation
This protocol is adapted from standard procedures for the epoxidation of alkenes using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent.
Objective: To synthesize 3-(2-Oxiranyl)tetrahydrofuran from 3-vinyltetrahydrofuran.
Materials:
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3-Vinyltetrahydrofuran (1.0 eq)
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: Dissolve 3-vinyltetrahydrofuran (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Causality: The reaction is performed at 0 °C to control the exothermicity of the epoxidation and to minimize potential side reactions. DCM is an excellent solvent as it is relatively inert and dissolves both the substrate and m-CPBA.
-
-
Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Portion-wise addition prevents a rapid temperature increase. A slight excess of m-CPBA ensures complete conversion of the starting alkene.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup - Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Trustworthiness: This quenching sequence is a self-validating system. The thiosulfate reduces the remaining oxidizing agent, preventing unwanted side reactions during workup. The bicarbonate wash removes the acidic byproduct, simplifying purification.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 3-(2-Oxiranyl)tetrahydrofuran.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 3-(2-Oxiranyl)tetrahydrofuran stems almost exclusively from the reactivity of the strained three-membered epoxide ring. It is a potent electrophile that readily undergoes ring-opening reactions with a wide variety of nucleophiles. This reaction is the cornerstone of its application as a synthetic intermediate.
Nucleophilic Ring-Opening of the Oxirane
The reaction proceeds via an Sɴ2 mechanism. The regioselectivity of the attack—whether the nucleophile adds to the terminal (C1') or the internal (C2') carbon of the epoxide—is dictated by the reaction conditions.
Caption: Regioselectivity of nucleophilic epoxide ring-opening under different conditions.
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Under Basic or Neutral Conditions: Nucleophilic attack occurs preferentially at the sterically less hindered terminal carbon (C1'). This is the classic Sɴ2 pathway and results in the formation of a secondary alcohol at C2'.
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Common Nucleophiles: Grignard reagents (R-MgBr), organolithiums (R-Li), alkoxides (RO⁻), amines (R₂NH), azide (N₃⁻), and cyanide (CN⁻).
-
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Under Acidic Conditions: The epoxide oxygen is first protonated, making the ring a much better electrophile. The nucleophile then attacks the more substituted carbon (C2'), which can better stabilize the partial positive charge that develops in the transition state. This pathway leads to the formation of a primary alcohol at C1'.
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Common Nucleophiles: Water (H₂O), alcohols (ROH), and halide acids (H-X).
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This predictable, condition-dependent regioselectivity allows chemists to strategically install functionality at either position, making 3-(2-Oxiranyl)tetrahydrofuran a powerful linchpin for elaborating molecular complexity. Its use enables the rapid construction of 1,2-aminoalcohols, diols, and other key synthons that are invaluable in drug discovery campaigns.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 3-(2-Oxiranyl)tetrahydrofuran and its parent compound, THF.
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Flammability: Tetrahydrofuran is highly flammable.[5] All handling should be done in a well-ventilated fume hood, away from ignition sources.
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Peroxide Formation: Like many ethers, THF can form explosive peroxides upon exposure to air and light.[11] While the substituted nature of the target molecule may alter this tendency, it is prudent to assume it can also form peroxides. Store in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).
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Toxicity: Epoxides are generally considered to be alkylating agents and should be handled with care. Avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Conclusion
3-(2-Oxiranyl)tetrahydrofuran is a molecule of significant synthetic potential. While specific experimental data on the compound itself is limited, a robust understanding of its structure, properties, and reactivity can be derived from the well-established chemistry of its tetrahydrofuran and oxirane components. Its ability to undergo predictable and regioselective ring-opening reactions makes it an attractive building block for introducing the pharmacokinetically favorable THF moiety while simultaneously providing a handle for further molecular elaboration. For researchers in drug development, this compound represents a valuable tool for the stereocontrolled synthesis of novel chemical entities with potential therapeutic applications.
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